molecular formula C9H5F2NO2 B3014846 2-Cyano-6-(difluoromethyl)benzoic acid CAS No. 2248311-43-3

2-Cyano-6-(difluoromethyl)benzoic acid

Cat. No.: B3014846
CAS No.: 2248311-43-3
M. Wt: 197.141
InChI Key: BYCFJKGDSHXFGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-6-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C9H5F2NO2 It is characterized by the presence of a cyano group (-CN) and a difluoromethyl group (-CF2H) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-6-(difluoromethyl)benzoic acid typically involves the introduction of the cyano and difluoromethyl groups onto a benzoic acid derivative. One common method is the reaction of 2,6-difluorobenzoic acid with a cyanating agent under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-6-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzoic acid derivatives.

Scientific Research Applications

2-Cyano-6-(difluoromethyl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Cyano-6-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and difluoromethyl groups can influence the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-(difluoromethyl)benzoic acid
  • 2-Cyano-6-(trifluoromethyl)benzoic acid
  • 2-Cyano-6-(chloromethyl)benzoic acid

Uniqueness

2-Cyano-6-(difluoromethyl)benzoic acid is unique due to the presence of both cyano and difluoromethyl groups, which confer distinct chemical and biological properties. The difluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

2-cyano-6-(difluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2/c10-8(11)6-3-1-2-5(4-12)7(6)9(13)14/h1-3,8H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCFJKGDSHXFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)F)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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